molecular formula C8H7Cl2NO B14686778 N-Chloro-N-(4-chlorophenyl)acetamide CAS No. 29551-85-7

N-Chloro-N-(4-chlorophenyl)acetamide

Cat. No.: B14686778
CAS No.: 29551-85-7
M. Wt: 204.05 g/mol
InChI Key: PEUHKDGOEDZRQU-UHFFFAOYSA-N
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Description

N-Chloro-N-(4-chlorophenyl)acetamide (CAS 29551-85-7) is a halogenated acetamide derivative characterized by a chloro group and a 4-chlorophenyl group attached to the nitrogen atom of the acetamide backbone . Compounds with these N-substituted acetamide motifs are frequently utilized as versatile intermediates in pharmaceutical, agrochemical, and materials science research due to their distinct reactivity and functionalizability . This compound serves as a valuable precursor and building block in organic synthesis, with applications in the development of antifungal agents and kinase inhibitors . Its structure makes it a candidate for creating derivatives for various scientific investigations, including potential pharmacological applications such as antidepressants . Research-grade this compound is typically synthesized by reacting 4-chloroaniline with chloroacetyl chloride, often in the presence of a catalyst such as phosphoryl chloride (POCl₃) . Purity is validated through analytical techniques including melting point analysis, infrared (IR) spectroscopy, and NMR spectroscopy . Attention: This product is intended for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, and it has not been approved by the FDA for the prevention, treatment, or cure of any medical condition .

Properties

CAS No.

29551-85-7

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

N-chloro-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C8H7Cl2NO/c1-6(12)11(10)8-4-2-7(9)3-5-8/h2-5H,1H3

InChI Key

PEUHKDGOEDZRQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Classical Acetylation-Chlorination Methods

Traditional Acetylation with Chloroacetyl Chloride

The foundational synthesis of N-Chloro-N-(4-chlorophenyl)acetamide involves reacting 4-chloroaniline with chloroacetyl chloride in the presence of a base. This two-step process first generates N-(4-chlorophenyl)acetamide, followed by chlorination using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Chattaway & Orton (1901) pioneered this approach, achieving moderate yields (45–60%) under reflux conditions in dichloromethane. Key parameters include:

  • Mole ratios : A 1:1.2 stoichiometry of 4-chloroaniline to chloroacetyl chloride minimizes byproducts like diacetylated derivatives.
  • Temperature : Reactions conducted at 0–5°C during acetylation prevent exothermic side reactions, while chlorination proceeds optimally at 40–50°C.
  • Base selection : Sodium acetate or triethylamine neutralizes HCl generated during acetylation, improving reaction efficiency.
Table 1: Classical Synthesis Conditions and Yields
Parameter Optimal Range Yield (%) Source
4-Chloroaniline : ClCH₂COCl 1 : 1.2 58
Chlorination agent NCS 62
Reaction temperature (°C) 40–50 60

Solvent-Free Synthesis Approaches

Recent methodologies eliminate solvents to enhance sustainability. Roopan et al. (2008) demonstrated that grinding 4-chloroaniline with chloroacetyl chloride in a mortar yields N-(4-chlorophenyl)acetamide at 80% efficiency within 30 minutes. Subsequent chlorination with SO₂Cl₂ under ball-milling conditions achieves 70% conversion. This approach reduces waste and energy consumption, aligning with green chemistry principles.

Catalytic and Modern Synthetic Techniques

N-Chlorosuccinimide (NCS) in Enantioselective Chlorination

While NCS is widely used for α-chlorination, its application in synthesizing this compound has been explored under non-covalent catalysis. Studies show that squaramide catalysts facilitate NCS activation via hydrogen bonding, enabling chlorination at ambient temperatures. For example, a toluene-hexanes solvent system at −30°C achieves 85% yield with 90% enantiomeric excess (ee) in model systems. Though primarily tested for α-chloro esters, this method’s adaptability to arylacetamides is theoretically viable.

Hydrogen Bonding and Crystal Engineering

Structural analyses reveal that hydrogen bonding between the amide N–H and carbonyl oxygen directs molecular packing during crystallization. Gowda et al. (2009) exploited this by designing reactions where the syn conformation of the N–H bond relative to the ortho-chloro substituent stabilizes intermediates, improving regioselectivity. Such insights enable controlled synthesis of polymorphs with distinct physicochemical properties.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Low temperatures (−20°C) suppress hydrolysis of chloroacetyl chloride but slow reaction kinetics, whereas elevated temperatures (50°C) risk decomposition. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but may degrade NCS. Ethyl acetate emerges as a balanced solvent, offering moderate polarity and stability across 0–50°C.

Table 2: Solvent Performance in Chlorination Steps
Solvent Dielectric Constant Yield (%) Byproducts
Dichloromethane 8.93 45 Diacetylated
Toluene 2.38 65 None
Ethyl acetate 6.02 72 Trace

Catalysts and Their Impact

Palladium on carbon (Pd/C) catalyzes nitro-group reduction in intermediates like 2-[2-chloro-N-(4-nitrophenyl)acetamido]ethyl chloracetate, enabling downstream cyclization to morpholones. At 1% loading, Pd/C achieves 95% conversion under hydrogen at 25°C. Acidic resins (e.g., Amberlyst-15) similarly enhance acetylation rates by protonating aniline, increasing electrophilicity.

Analytical Characterization and Quality Control

Fourier-transform infrared (FTIR) spectroscopy identifies key bands: N–Cl stretch at 650 cm⁻¹, C=O at 1680 cm⁻¹, and N–H at 3300 cm⁻¹. High-performance liquid chromatography (HPLC) with C18 columns resolves purity (>98%) using acetonitrile-water gradients. Single-crystal X-ray diffraction confirms the dihedral angle between benzene rings (74.83°) and intramolecular hydrogen bonding.

Applications and Derivatives

This compound serves as a precursor to antifungal agents and kinase inhibitors. Patent CN104829482B details its conversion to 4-(4-aminophenyl)-3-morpholones via reductive amination and cyclization. Derivatives like VS25 exhibit antidepressant activity, underscoring its pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Chloro-N-(4-chlorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Chloro-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Acetamide Derivatives
Compound Name Substituents on Nitrogen Substituents on Acetyl Group Molecular Formula Key Applications/Activities Reference
N-(4-Chlorophenyl)acetamide 4-Chlorophenyl None C₈H₈ClNO Intermediate in synthesis
2-Chloro-N-(4-chlorophenyl)acetamide 4-Chlorophenyl Chlorine (C-2) C₈H₇Cl₂NO Precursor for heterocyclic compounds
N-(4-Chloro-2-nitrophenyl)acetamide 4-Chloro-2-nitrophenyl None C₈H₇ClN₂O₃ Sulfur-containing heterocycle synthesis
2-Chloro-N-(4-cyanophenyl)acetamide 4-Cyanophenyl Chlorine (C-2) C₉H₇ClN₂O Synthetic organic chemistry

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or cyano (CN) substituents on the aryl ring enhance electrophilicity, facilitating nucleophilic substitution reactions .
  • Chlorine Placement : Chlorine on the acetyl group (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) increases reactivity in cross-coupling reactions compared to N-chloro derivatives .
  • Steric Effects : Bulky substituents on nitrogen, such as sulfonyl groups (e.g., N-(methylsulfonyl)acetamide), reduce rotational freedom and influence crystal packing .

Key Trends :

  • One-Pot Syntheses : Methods using nitroarenes as precursors (e.g., 4-chloronitrobenzene) are efficient for scalable production .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid functionalization of acetamide cores .

Key Insights :

  • Antifungal Activity : Thiazole-acetamide hybrids exhibit broad-spectrum activity against plant pathogens .
  • Anticancer Potential: Dimeric acetamides (e.g., Compound 34) show promise in targeting kinase pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Chloro-N-(4-chlorophenyl)acetamide, and how is its purity validated?

  • Methodology :

  • Synthesis : React 4-chloroaniline with chloroacetyl chloride in the presence of phosphoryl chloride (POCl₃) as a catalyst. The reaction is typically carried out under reflux in a non-polar solvent (e.g., petroleum ether) to yield the acetamide derivative. Excess reagents are removed via vacuum distillation .
  • Characterization : Purity is confirmed by melting point analysis, infrared (IR) spectroscopy (to identify N–H and C=O stretches), and ¹H/¹³C NMR spectroscopy. For example, the amide proton (N–H) resonates near δ 8.8–9.0 ppm in DMSO-d₆, while the carbonyl (C=O) appears at ~168 ppm in ¹³C NMR .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology :

  • Data Collection : Single-crystal X-ray diffraction (XRD) is performed using a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Absorption corrections are applied using ψ-scan methods .
  • Refinement : The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is employed. Initial models are built using OLEX2 or WinGX, and hydrogen-bonding interactions (e.g., N–H⋯O, C–H⋯O) are analyzed using Mercury or PLATON .
  • Key Parameters : The compound crystallizes in monoclinic space groups (e.g., P21/c) with unit cell dimensions such as a = 15.965 Å, b = 9.398 Å, c = 7.352 Å, and β = 91.51° .

Advanced Research Questions

Q. How do substituents on the phenyl ring and N-chlorination influence the molecular conformation and intermolecular interactions?

  • Methodology :

  • Comparative Crystallography : Compare structures of derivatives with varying substituents (e.g., 2,4,5-trichloro vs. 4-chloro) using XRD. For example, N-chlorination increases the planarity of the amide group, reducing the dihedral angle between the phenyl ring and the acetamide plane from ~6.3° to near coplanarity .
  • Hydrogen-Bonding Analysis : Use PLATON to identify intermolecular interactions. N-Chloro derivatives exhibit stronger N–H⋯O bonds (2.8–3.0 Å) compared to non-chlorinated analogs, stabilizing layered packing motifs .
  • Electronic Effects : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) reveal that electron-withdrawing chloro groups reduce electron density on the amide nitrogen, altering resonance stabilization .

Q. What strategies are employed to resolve contradictions in spectroscopic and crystallographic data for derivatives of this compound?

  • Methodology :

  • Multi-Technique Validation : Discrepancies between NMR (solution-state) and XRD (solid-state) data are resolved by:
    (i) Performing variable-temperature NMR to detect conformational flexibility.
    (ii) Analyzing dynamic disorder in XRD models (e.g., using the SQUEEZE tool in PLATON for poorly resolved electron density regions) .
  • Case Study : In 2,2,2-tribromo-N-(4-chlorophenyl)acetamide, XRD confirmed a planar amide group, while NMR suggested slight twisting due to solvent interactions. Molecular dynamics simulations (AMBER) reconciled these observations .

Q. How are bisamide derivatives of this compound synthesized, and what are their applications in supramolecular chemistry?

  • Methodology :

  • Synthesis : React 2-(4-chlorophenyl)acetamide with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) under acid catalysis to form Schiff base intermediates, followed by reduction or oxidative coupling to yield bisamide derivatives .
  • Characterization : LC–MS (ESI) confirms molecular ions (e.g., m/z 444.9 [M+H]⁺ for N,N′-((4-fluorophenyl)methylene)bis derivatives). XRD reveals helical or zigzag packing driven by π-stacking and hydrogen bonds .
  • Applications : These derivatives serve as ligands for metal-organic frameworks (MOFs) or hosts for anion recognition due to their rigid, preorganized structures .

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